molecular formula C20H19N3O3 B2990983 N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)-2-phenoxyacetamide CAS No. 1021050-56-5

N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)-2-phenoxyacetamide

Cat. No. B2990983
CAS RN: 1021050-56-5
M. Wt: 349.39
InChI Key: LQMIIYGHTUEDJL-UHFFFAOYSA-N
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Description

“N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)-2-phenoxyacetamide” is a complex organic compound. It contains a methoxypyridazine group, which is a pyridazine ring (a six-membered aromatic ring with two nitrogen atoms) with a methoxy group attached . It also contains phenyl groups (aromatic rings), and an acetamide group (derived from acetic acid).


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The methoxypyridazine group would contribute to the aromaticity of the molecule, and the acetamide group would introduce polar characteristics .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo a variety of reactions. For example, cyanoacetamides can react with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the acetamide group could increase its polarity, potentially making it more soluble in polar solvents .

Scientific Research Applications

h. Chemical Biology Probes

The compound’s boronic acid and phenoxyacetamide moieties make it suitable for chemical biology studies. Researchers use it as a probe to understand cellular processes and protein interactions.

properties

IUPAC Name

N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-14-8-9-15(17-10-11-20(25-2)23-22-17)12-18(14)21-19(24)13-26-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMIIYGHTUEDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)OC)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]-2-phenoxyacetamide

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